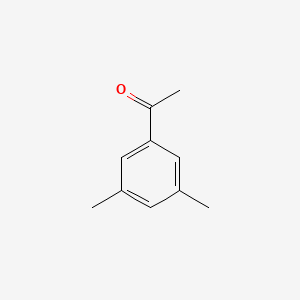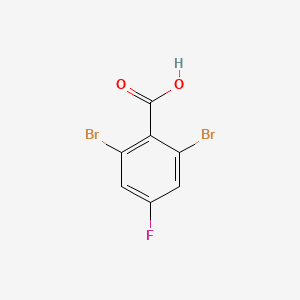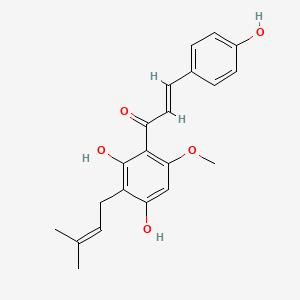
黄花酮
描述
Xanthohumol is a chalcone compound present in the female inflorescence of the hop (Humulus lupulus) plant . It is a significant bioactive agent due to its diverse medicinal applications, which include anti-inflammatory and anti-cancer activities .
Synthesis Analysis
Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant . A synthesis method for xanthohumol was patented, which involves inserting a prenyl group onto the aryl ring via a para-Claisen rearrangement, after using a Mitsunobu reaction to establish the key prenylether precursor .Molecular Structure Analysis
Xanthohumol has the molecular formula C21H22O5 and yields an ion at m/z 299, due to the partial loss of the prenyl moiety . It is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2’ and 4’, a methoxy group at position 6’ and a prenyl group at position 3’ .Chemical Reactions Analysis
The prenylation of flavonoids, such as Xanthohumol, is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .Physical And Chemical Properties Analysis
Xanthohumol is a bitter tasting compound . It has a molecular weight of 354.4 g/mol . It is a powder in appearance .科学研究应用
药理特性
黄腐酚(XN)主要存在于啤酒中,以其多种生物学效应而闻名。它因其药理活性而备受关注,包括作为食品添加剂的潜力,因为它具有积极的生物学影响。这种源自啤酒花中的化合物涉及临床前研究,探索其药理活性、药代动力学和安全性 (Liu et al., 2015)。
癌症化学预防和植物雌激素
黄腐酚是啤酒花中的一种主要的异戊烯化黄酮类化合物,是啤酒中的一种成分。它被称为“广谱”癌症化学预防剂,是迄今为止发现的最有效的植物雌激素。啤酒花中异戊烯黄酮类的潜在应用包括癌症预防和治疗更年期症状和骨质疏松症 (Stevens & Page, 2004)。
抗 HIV-1 特性
黄腐酚表现出有效的抗 HIV-1 特性。它已被证明可以抑制 HIV-1 在淋巴细胞中诱导的效应,并且可能代表 HIV-1 感染的一种新型化疗剂。然而,其抗 HIV-1 效应的机制需要进一步阐明 (Wang et al., 2004)。
糖尿病治疗中的潜力
黄腐酚是一种有效的 α-葡萄糖苷酶抑制剂,可能有利于治疗 2 型糖尿病。它以可逆和非竞争的方式抑制 α-葡萄糖苷酶,并可能作为一种功能性食品来缓解餐后高血糖或作为抗糖尿病药物的候选物 (Liu et al., 2014)。
神经保护作用
在脑缺血的研究中,黄腐酚表现出强大的神经保护活性。这种活性通过抑制炎症反应、细胞凋亡和血小板活化来介导,从而减少了脑缺血大鼠的梗死体积并改善了神经行为 (Yen et al., 2012)。
肥胖、糖尿病和非酒精性脂肪肝治疗
黄腐酚在治疗肥胖、糖尿病和非酒精性脂肪肝疾病(NAFLD)方面显示出希望。胶束化黄腐酚增强了生物利用度,并对代谢综合征的各个组成部分产生了有益影响,包括 NAFLD,尤其是在肥胖患者中 (Mahli et al., 2019)。
抑制肝脏炎症和纤维化
黄腐酚抑制肝脏炎症和纤维化,可能有助于预防或治疗非酒精性脂肪性肝炎或其他慢性肝病。它特别抑制肝星状细胞的活化和促炎基因的表达 (Dorn et al., 2010)。
结肠癌中的抗癌特性
黄腐酚通过下调 Bcl-2 和激活 caspase 级联反应诱导人结肠癌细胞凋亡。这种机制可能有助于其在治疗结肠癌中的化学预防或治疗潜力 (Pan et al., 2005)。
保肝和治疗潜力
黄腐酚显示出保肝作用,并抑制慢性肝病发展中的关键病理生理步骤,包括肝星状细胞活化。这表明其作为慢性肝病进展治疗剂的潜力 (Weiskirchen et al., 2015)。
肝脏代谢中的葡萄糖醛酸苷化
大鼠和人肝微粒体对黄腐酚的葡萄糖醛酸苷化的研究表明,其代谢可能涉及形成 C-4′ 和 C-4 单葡萄糖醛酸苷,表明其与肝脏代谢的相互作用 (Yilmazer et al., 2001)。
对记忆损伤的神经保护作用
黄腐酚改善了 APP/PS1 小鼠的记忆损伤,表明其在阿尔茨海默病中的治疗潜力。它激活了参与自噬和抗细胞凋亡的信号通路,减少了海马中的 Aβ 沉积 (Sun et al., 2021)。
抑制子宫内膜异位病灶生长
黄腐酚抑制子宫内膜异位病灶的生长和血管化,表明其作为子宫内膜异位症治疗的潜力。它影响磷酸肌醇 3 激酶蛋白水平并降低病灶中的微血管密度 (Rudzitis-Auth et al., 2012)。
抗癌活性和分子靶点
黄腐酚对各种类型的癌细胞表现出显着的抗癌活性。它作为一种化学预防和抗癌剂,影响癌症预防和治疗中的分子靶点和机制 (Harish et al., 2021)。
人类药代动力学
黄腐酚的药代动力学在人体中进行了研究,显示出双相吸收模式。它的代谢物,包括异黄腐酚,在循环中占主导地位,提供了对其全身效应和代谢的见解
Xanthohumol (XN) is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) . It has been observed that XN exerts its inhibitory effect on the growth and proliferation of cancer cells via modulation of multiple signaling pathways such as Akt, AMPK, ERK, IGFBP2, NF-κB, and STAT3 . It also modulates various proteins such as Notch1, caspases, MMPs, Bcl-2, cyclin D1, oxidative stress markers, tumor-suppressor proteins, and miRNAs . Upon administration, XN scavenges reactive oxygen species (ROS), thereby preventing DNA damage due to oxidative stress . In addition, XN is able to increase the expression of phase II cytoprotective enzymes, thereby inactivating carcinogens . XN was found to exert its inhibitory effect on the growth and proliferation of cancer cells via modulation of multiple signaling pathways . XN affects multiple biochemical pathways. It inhibits the growth and proliferation of cancer cells via modulation of multiple signaling pathways such as Akt, AMPK, ERK, IGFBP2, NF-κB, and STAT3 . It also modulates various proteins such as Notch1, caspases, MMPs, Bcl-2, cyclin D1, oxidative stress markers, tumor-suppressor proteins, and miRNAs . XN is a wide spectrum chemopreventive phytochemical constituent which shows its activity by inhibiting early-stage tumor growth and metabolic activation of procarcinogens . These procarcinogens, such as 2-amino-3-methylimidazo [4,5- f] quinoline, are present in meats, and their activation is prevented by the inhibition of cytochrome P450 enzyme . The result of XN’s action is the prevention of DNA damage due to oxidative stress, and the inactivation of carcinogens . It also inhibits the growth and proliferation of cancer cells . The action of XN is influenced by environmental factors. For instance, the prenylation of natural products is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects . This suggests that the lipid environment of the cell membrane could influence the action, efficacy, and stability of XN.
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
Xanthohumol has been associated with a wide range of health benefits, due to its anti-inflammatory, anti-oxidative, and cancer-preventive properties . There is an urgent need for studies investigating whether the effects of xanthohumol on body weight and cardiometabolic parameters observed in animal studies are reproducible in humans, and what dosage, formulation, and intervention period are required .
生化分析
Biochemical Properties
Xanthohumol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, xanthohumol inhibits the activity of nuclear factor kappa-B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, xanthohumol interacts with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolic activation of certain carcinogens . These interactions highlight the compound’s potential in modulating biochemical pathways associated with inflammation and cancer.
Cellular Effects
Xanthohumol exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines, induce apoptosis, and reduce cell invasion and migration . In macrophages, xanthohumol suppresses activation by inhibiting NF-κB transactivation . Furthermore, xanthohumol influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, xanthohumol exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines . Xanthohumol also inhibits the activity of cytochrome P450 enzymes, preventing the metabolic activation of carcinogens . Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxifying enzymes . These molecular interactions contribute to the compound’s anti-inflammatory and chemopreventive properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of xanthohumol have been observed to change over time. The compound exhibits slow absorption and enterohepatic recirculation, contributing to a half-life exceeding 20 hours . Long-term studies have shown that xanthohumol maintains its anti-inflammatory and anti-cancer activities over extended periods
Dosage Effects in Animal Models
The effects of xanthohumol vary with different dosages in animal models. At lower doses, xanthohumol has been shown to improve glucose and lipid metabolism in models of metabolic syndrome . At higher doses, the compound’s transformation into the estrogenic metabolite, 8-prenylnaringenin, poses potential health concerns . Toxicity studies have indicated that xanthohumol is generally safe, but high doses may lead to adverse effects.
Metabolic Pathways
Xanthohumol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2, into various metabolites . These metabolic transformations can influence the compound’s bioavailability and pharmacological effects. Xanthohumol also affects metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, xanthohumol is transported and distributed through various mechanisms. It is absorbed slowly and undergoes enterohepatic recirculation, leading to prolonged half-lives . Xanthohumol interacts with transporters and binding proteins that facilitate its distribution and accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Xanthohumol’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct xanthohumol to specific cellular compartments, influencing its biological effects . Understanding the subcellular localization of xanthohumol is essential for elucidating its mechanism of action.
属性
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)
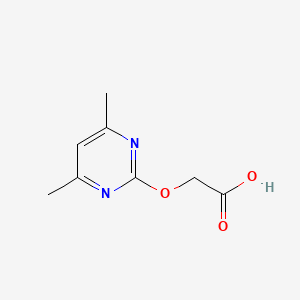

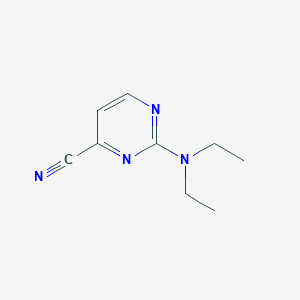
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)
![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)
